N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Chloride Channel Inhibition

Procure the 3-CF3 regioisomer (CAS 1105234-46-5) to ensure valid CaCC/VRAC pharmacology. The trifluoromethyl position critically governs electron distribution, dipole moment, target hydrogen-bonding, and lipophilicity. Substituting with the 2-CF3 or 4-CF3 isomer without re‑optimization introduces significant scientific risk, as even minor substituent shifts alter chloride‑channel blocking potency. Use this compound as a structurally defined chemical probe for SAR exploration in secretory, respiratory, and renal disorder models.

Molecular Formula C14H14F3N3O3S
Molecular Weight 361.34
CAS No. 1105234-46-5
Cat. No. B2970386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide
CAS1105234-46-5
Molecular FormulaC14H14F3N3O3S
Molecular Weight361.34
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C(F)(F)F
InChIInChI=1S/C14H14F3N3O3S/c15-14(16,17)11-4-1-5-12(10-11)24(22,23)19-8-3-9-20-13(21)6-2-7-18-20/h1-2,4-7,10,19H,3,8-9H2
InChIKeyJHDHQPHOMFHVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1105234-46-5): Structural Context and Potential Biological Relevance


N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 1105234-46-5) is a synthetic aryl sulfonamide derivative incorporating a 6-oxopyridazin-1(6H)-yl pharmacophore linked via a three-carbon propyl spacer to a 3-(trifluoromethyl)benzenesulfonamide moiety. This compound belongs to a broader class of pyridazine sulfonamide-containing structures that have been investigated as inhibitors of calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC), as disclosed in patent disclosures claiming therapeutic applications in secretory, respiratory, and renal disorders [1]. Unlike generic pyridazine sulfonamide entries in screening libraries, the specific 3-CF₃ substitution pattern on the benzene ring distinguishes this compound from its 2-CF₃ and 4-CF₃ positional isomers, which may exhibit divergent physicochemical properties and target interactions. The compound is commercially available as a research-grade solid from specialty chemical suppliers, but comprehensive biological characterization data remains sparse in the peer-reviewed literature, placing the burden of differentiation on comparative structural and physicochemical analysis rather than established efficacy benchmarks.

Why N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide Cannot Be Swapped with Its 2-CF₃ or 4-CF₃ Isomers in Biological Assays


Substituting N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide with its close positional analogs—such as the 2-CF₃ isomer (CAS 1105200-32-5) or the 4-CF₃ isomer—without experimental validation introduces significant scientific risk. The trifluoromethyl group's position on the benzene ring directly influences the electron distribution, molecular dipole moment, and steric profile of the sulfonamide pharmacophore, which in turn alters hydrogen-bonding capacity with target protein residues [1]. In the context of chloride channel inhibition, the patent literature demonstrates that even minor substituent shifts on the aryl sulfonamide region can lead to substantial changes in CaCC and VRAC blocking potency, underscoring the non-fungible nature of these regioisomers [1]. Furthermore, differences in lipophilicity (logP) and aqueous solubility driven by the CF₃ position may affect compound handling in DMSO stock solutions, cell-based assay partitioning, and nonspecific binding artifacts, making direct substitution without re-optimization scientifically invalid for procurement decisions.

Quantitative Differentiation Evidence for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide vs. Close Regioisomeric Analogs


Regioisomeric Identity Confirmation: 3-CF₃ vs. 2-CF₃ vs. 4-CF₃ Benzenesulfonamide Substitution

The target compound is uniquely defined by the meta (3-position) attachment of the trifluoromethyl group on the benzenesulfonamide ring, distinguishing it from the ortho (2-CF₃, CAS 1105200-32-5) and para (4-CF₃) regioisomers. The patent literature explicitly identifies these three regioisomers as distinct chemical entities within the broader pyridazine sulfonamide series, each claimed as separate embodiments for chloride channel blocking applications [1]. No direct head-to-head biological comparison of these three isomers has been published; however, the structural assignment is unequivocal based on CAS registry specificity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chloride Channel Inhibition

Linker Length Specificity: Propyl (–(CH₂)₃–) vs. Ethyl (–(CH₂)₂–) Spacer Between Pyridazinone and Sulfonamide

The target compound contains a three-methylene propyl linker connecting the pyridazinone nitrogen to the sulfonamide nitrogen. A closely related analog with a two-carbon ethyl linker, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide, has been identified in chemical inventories . While no published side-by-side pharmacological comparison exists, the linker length directly influences conformational flexibility, the distance between the pyridazinone hydrogen-bond acceptor and the sulfonamide NH donor, and the overall molecular shape recognized by chloride channel binding pockets as described in the patent [1]. Empirical SAR within related sulfonamide series demonstrates that even single methylene unit changes can shift IC₅₀ values by more than one order of magnitude.

Medicinal Chemistry Linker Optimization Chloride Channel Pharmacology

Physicochemical Differentiation: Computed Property Contrast with Ortho-CF₃ Regioisomer

Computational prediction of key physicochemical properties reveals measurable differences between the 3-CF₃ target compound and its 2-CF₃ isomer that can affect assay performance. The topological polar surface area (tPSA) is identical for both isomers (84.5 Ų), as the CF₃ position does not alter the atom-type contribution count. However, the three-dimensional molecular shape, dipole moment vector orientation, and predicted logP may differ subtly due to the CF₃ spatial orientation. No experimentally measured logP, solubility, or pKa values for either compound have been published in the primary literature as of the knowledge cutoff date.

Computational Chemistry Drug-likeness Lipophilicity

Recommended Application Domains for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide Based on Structural and Mechanistic Evidence


Calcium-Activated Chloride Channel (CaCC) Inhibitor Screening and SAR Exploration

The patent disclosure explicitly claims pyridazine sulfonamide derivatives, including N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide, as inhibitors of CaCC-mediated ion transport [1]. Researchers investigating chloride channel pharmacology—particularly in models of secretory diarrhea, cystic fibrosis airway pathophysiology, or vascular smooth muscle contractility—can use this compound as a chemical probe for SAR exploration. The 3-CF₃ regioisomer should be compared head-to-head with the 2-CF₃ and 4-CF₃ analogs in fluorescence-based halide flux assays (e.g., YFP-quenching or SPQ-based assays) to establish the positional dependence of CaCC blockade, generating the quantitative differentiation data that is currently absent from the public domain.

Volume-Regulated Anion Channel (VRAC) Pharmacological Tool Compound

The same patent application identifies pyridazine sulfonamides as VRAC blockers [1]. VRAC channels are implicated in cell volume regulation, apoptosis, and cancer cell migration. The target compound, with its specific 3-CF₃ substitution and propyl linker, represents a structurally defined entry point for probing VRAC pharmacology. Given the absence of selective small-molecule VRAC inhibitors in the chemical toolbox, this compound may serve as a scaffold for structure-activity optimization, provided that procurement is accompanied by rigorous electrophysiological validation (patch-clamp or high-throughput fluorescence assays) to quantify potency and selectivity against related anion channels.

Comparative Metabolism and Stability Studies of Regioisomeric Trifluoromethyl Sulfonamides

The position of the trifluoromethyl group on the benzene ring can significantly influence oxidative metabolism by cytochrome P450 enzymes, as well as metabolic stability in hepatocyte assays. Procurement of all three CF₃ regioisomers (2-, 3-, and 4-substituted) enables systematic comparison of intrinsic clearance, metabolite identification, and CYP inhibition profiles. Such data, while not yet reported in the primary literature for this specific scaffold, would directly inform the selection of the optimal regioisomer for in vivo pharmacokinetic studies, should the chloride channel inhibitory activity warrant further development [1].

Chemical Probe for GPCR or Ion Channel Target Deconvolution in Phenotypic Screens

Given the patent-reported activity on chloride channels, this compound may serve as a chemical biology tool for target deconvolution in phenotypic screening campaigns where chloride conductance changes are observed. The well-defined structure and commercial availability (as evidenced by supplier listings) make it accessible for chemoproteomics or affinity-based target identification studies, provided that appropriate inactive control analogs (e.g., the 2-CF₃ isomer or linker-modified variants) are procured in parallel to control for non-specific effects [1].

Quote Request

Request a Quote for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(trifluoromethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.